molecular formula C7H14ClN5 B2489910 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride CAS No. 2094835-29-5

3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride

Cat. No. B2489910
CAS RN: 2094835-29-5
M. Wt: 203.67
InChI Key: GNISABLCCSHQLQ-UHFFFAOYSA-N
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Description

“3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 2094835-29-5 . Its IUPAC name is 3-((1H-tetrazol-5-yl)methyl)piperidine hydrochloride . The molecular weight of this compound is 203.67 .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N5.ClH/c1-2-6(5-8-3-1)4-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H .


Chemical Reactions Analysis

The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable at room temperature .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are often involved in receptor-ligand interactions .

Mode of Action

The tetrazole moiety is known to favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions, a component of this compound, are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Action Environment

The synthesis of similar compounds has been achieved under various conditions, suggesting that the compound may be stable under a range of environmental conditions .

properties

IUPAC Name

3-(2H-tetrazol-5-ylmethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.ClH/c1-2-6(5-8-3-1)4-7-9-11-12-10-7;/h6,8H,1-5H2,(H,9,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISABLCCSHQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NNN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride

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